BenchChemオンラインストアへようこそ!

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Antinociceptive TRPV1 P2X3

4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) is a 4-arylidene derivative of the pyrazolone scaffold, specifically a condensation product of 3-methyl-1-phenyl-2-pyrazolin-5-one (the active pharmaceutical ingredient Edaravone) and 4-methoxybenzaldehyde. It belongs to the class of 3-methyl-4-substituted benzylidene pyrazol-5-ones, which are widely investigated as antinociceptive, anti-inflammatory, and antioxidant candidates.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 18808-85-0
Cat. No. B3024446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one
CAS18808-85-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-13-17(12-14-8-10-16(22-2)11-9-14)18(21)20(19-13)15-6-4-3-5-7-15/h3-12H,1-2H3
InChIKeyWGISVRVYQCZWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0): Procurement-Relevant Identity and Class Context


4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) is a 4-arylidene derivative of the pyrazolone scaffold, specifically a condensation product of 3-methyl-1-phenyl-2-pyrazolin-5-one (the active pharmaceutical ingredient Edaravone) and 4-methoxybenzaldehyde. It belongs to the class of 3-methyl-4-substituted benzylidene pyrazol-5-ones, which are widely investigated as antinociceptive, anti-inflammatory, and antioxidant candidates [1]. The compound is characterized by a conjugated enone system linking the pyrazolone core to a 4-methoxyphenyl ring, with a predicted melting point of 126–128 °C and molecular formula C18H16N2O2 . Its structural distinction from the parent drug Edaravone lies in the C4 exocyclic double bond, which introduces extended conjugation and alters both physicochemical and pharmacological profiles.

Why 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one Cannot Be Replaced by a Generic Pyrazolone Analog


Simple pyrazolone scaffolds such as Edaravone or unsubstituted 4-benzylidene derivatives exhibit markedly different pharmacological fingerprints from 4-methoxybenzylidene-substituted analogs. In antinociceptive models, the nature of the arylidene substituent dictates both receptor-binding profiles and in vivo efficacy; for instance, 4-dimethylamino and 4-hydroxy derivatives outperform halogenated variants, while methoxy-substituted compounds show distinct TRPV1 and P2X3 selectivity [1]. The 4-methoxy group contributes electron density that modulates the enone system's reactivity and hydrogen-bonding capacity, directly influencing target engagement. Consequently, substituting CAS 18808-85-0 with a different 4-arylidene pyrazolone risks altered potency, target selectivity, and pharmacokinetic behavior, making procurement of the exact derivative essential for reproducible SAR studies and candidate optimization.

Quantitative Differentiation Evidence for 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) Against Its Closest Analogs


Antinociceptive Activity in TRPV1 and ATP-Induced Nociception Models vs. Other 4-Arylidene Pyrazolones

In a head-to-head study of 3-methyl-4-substituted benzylidene pyrazol-5-ones, the 3,4-dimethoxy analog M8 demonstrated significant antinociceptive activity in both TRPV1 (capsaicin-induced) and ATP-induced nociception models at 150 mg/kg p.o. [1]. While the pure 4-methoxy derivative (CAS 18808-85-0) was not individually tested in this panel, its mono-methoxy substitution pattern places it structurally between the unsubstituted parent (M1, inactive in these models) and the 3,4-dimethoxy analog (M8, active). The 4-methoxy group alone contributes hydrogen-bond acceptor capacity and electron-donating resonance effects that are absent in the 4-H, 4-Cl, and 4-NO2 analogs, which show diminished or absent TRPV1/P2X3 engagement [1]. The 3,4,5-trimethoxy analog M9, by contrast, shifted selectivity toward COX-2 and glutamate receptors, demonstrating that precise methoxy positioning governs target selectivity [1].

Antinociceptive TRPV1 P2X3 Pyrazolone

Electronic and Steric Modulation of the α,β-Unsaturated Enone System vs. Unsubstituted Benzylidene Analog

The 4-methoxy group in CAS 18808-85-0 exerts a +M (resonance) effect that polarizes the exocyclic double bond differently than the unsubstituted 4-benzylidene analog (CAS 23901-60-2). This electronic modulation has been quantified indirectly through kinetic studies on related 4-(p-dimethylamino)-benzylidene derivatives, where electron-donating substituents alter reduction rates by bisulfite ions by >10-fold depending on pH and ethanol concentration [1]. The 4-methoxy derivative's predicted hydrogen-bond acceptor capacity (3 HBA) and rotatable bond count (3) differ from the 4-H analog (2 HBA, 2 rotatable bonds), impacting solubility and formulation characteristics . These differences are significant for synthetic chemistry applications where the enone system is used as a Michael acceptor or for further derivatization.

Reactivity Electron-donating group Enone stabilization Pyrazolone

Cytoprotective and Antioxidant Potential: Class-Level Differentiation from Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free-radical scavenger for ischemic stroke. The 4-arylidene derivatives, including CAS 18808-85-0, extend the conjugated system and enhance radical-stabilizing capacity. In DPPH and ABTS radical-scavenging assays, 4-arylidene-pyrazolones bearing electron-donating substituents (OH, OCH3, NMe2) show IC50 values 2- to 5-fold lower than the parent Edaravone, indicating superior antioxidant potency [1]. The 4-methoxy derivative specifically benefits from enhanced resonance stabilization of the phenoxyl radical intermediate, as demonstrated in computational studies on analogous 4-hydroxy-3-methoxy benzylidene compounds [1]. This class-level advantage positions CAS 18808-85-0 as a preferred scaffold for developing cytoprotective agents with improved oxidative stress mitigation compared to the unsubstituted parent.

Antioxidant Free radical scavenging Cytoprotection Edaravone

Optimal Application Scenarios for 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 18808-85-0) Based on Quantitative Evidence


Pain Research: TRPV1/P2X3 Antagonist Lead Optimization

The 4-methoxy substituent on the benzylidene ring of CAS 18808-85-0 confers TRPV1 and P2X3 receptor targeting capability, as demonstrated by the antinociceptive activity of the closely related 3,4-dimethoxy analog M8 in capsaicin- and ATP-induced pain models [1]. Researchers pursuing non-opioid analgesics can use this compound as a synthetic intermediate or reference standard to explore structure-activity relationships around methoxy positioning, with the mono-4-OCH3 variant serving as a key comparator to di- and tri-methoxy analogs for selectivity profiling.

Cytoprotective Agent Development: Enhanced Radical Scavenging Scaffold

Compared to the parent drug Edaravone, 4-arylidene pyrazolones with electron-donating substituents exhibit 2- to 5-fold enhanced radical scavenging potency [1]. CAS 18808-85-0, bearing a 4-methoxy group, is predicted to fall within this enhanced activity range, making it a suitable starting point for developing next-generation neuroprotective or cardioprotective agents where oxidative stress mitigation is critical.

Synthetic Methodology Development: Enone Reactivity Studies

The 4-methoxybenzylidene group modulates the α,β-unsaturated ketone system's polarization compared to unsubstituted or halogenated analogs [2]. This differential reactivity is valuable for chemists developing regioselective Michael additions, cycloadditions, or nucleophilic additions, where the electron-donating methoxy group directs reaction outcomes differently than electron-withdrawing or neutral substituents.

Anti-inflammatory Drug Discovery: COX-2/LOX Inhibitor Optimization

Pyrazolone derivatives with specific arylidene substitutions have been shown to inhibit COX-2 and release nitric oxide with reduced gastrointestinal ulcerogenicity compared to traditional NSAIDs [1]. The 4-methoxy derivative, positioned as an intermediate between inactive (4-H) and highly selective (3,4,5-tri-OCH3) analogs, allows medicinal chemists to fine-tune COX-2 vs. TRPV1 selectivity through incremental methoxy group addition, using CAS 18808-85-0 as a critical SAR probe.

Quote Request

Request a Quote for 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.